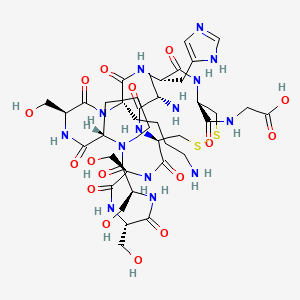
Transdermal Peptide Disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le disulfure de peptide transdermique est un composé conçu pour améliorer la délivrance transdermique de diverses macromolécules. Ce composé est particulièrement utile dans le domaine de l'administration de médicaments, où il facilite le passage des agents thérapeutiques à travers la barrière cutanée, améliorant ainsi leur biodisponibilité et leur efficacité thérapeutique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du disulfure de peptide transdermique implique généralement l'incorporation de résidus cystéine dans une séquence peptidique, suivie de la formation de ponts disulfure. Ce processus peut être réalisé en utilisant des techniques de synthèse peptidique en phase solide (SPPS), où le peptide est assemblé étape par étape sur un support solide. Les ponts disulfure sont formés en oxydant les groupes thiol des résidus cystéine en utilisant des réactifs tels que l'iode ou l'oxydation à l'air .
Méthodes de production industrielle
La production industrielle du disulfure de peptide transdermique suit des principes similaires mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC) pour assurer la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le disulfure de peptide transdermique subit plusieurs types de réactions chimiques, notamment:
Oxydation: Formation de ponts disulfure à partir de groupes thiol.
Réduction: Clivage des ponts disulfure pour former des groupes thiol libres.
Substitution: Remplacement de groupes fonctionnels au sein de la séquence peptidique.
Réactifs et conditions courants
Oxydation: Iode, oxydation à l'air ou peroxyde d'hydrogène.
Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Divers nucléophiles et électrophiles en fonction de la modification souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des peptides avec des ponts disulfure modifiés, ce qui peut modifier leur activité biologique et leur stabilité .
Applications de la recherche scientifique
Le disulfure de peptide transdermique a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la formation et la stabilité des ponts disulfure.
Biologie: Facilite la délivrance de biomolécules telles que les protéines et les peptides dans les cellules.
Médecine: Améliore la délivrance transdermique d'agents thérapeutiques, améliorant leur efficacité et la conformité des patients.
Industrie: Utilisé dans le développement de systèmes de délivrance transdermique de médicaments et de formulations cosmétiques
Mécanisme d'action
Le mécanisme d'action du disulfure de peptide transdermique implique la formation de ponts disulfure, qui stabilisent la structure du peptide et renforcent sa capacité à pénétrer la barrière cutanée. Le composé interagit avec la bicouche lipidique de la peau, permettant aux agents thérapeutiques de passer plus efficacement. Ce processus réduit la dégradation enzymatique et améliore la stabilité des molécules délivrées .
Applications De Recherche Scientifique
Transdermal Peptide Disulfide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study disulfide bond formation and stability.
Biology: Facilitates the delivery of biomolecules such as proteins and peptides into cells.
Medicine: Enhances the transdermal delivery of therapeutic agents, improving their efficacy and patient compliance.
Industry: Used in the development of transdermal drug delivery systems and cosmetic formulations
Mécanisme D'action
The mechanism of action of Transdermal Peptide Disulfide involves the formation of disulfide bonds, which stabilize the peptide structure and enhance its ability to penetrate the skin barrier. The compound interacts with the lipid bilayer of the skin, allowing the therapeutic agents to pass through more efficiently. This process reduces enzymatic degradation and improves the stability of the delivered molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Glutathion: Un tripeptide avec une structure de pont disulfure similaire.
Thioredoxine: Une protéine qui contient des ponts disulfure et est impliquée dans les réactions redox.
Isomérase des ponts disulfure des protéines: Une enzyme qui catalyse la formation et le réarrangement des ponts disulfure
Unicité
Le disulfure de peptide transdermique est unique dans sa capacité à améliorer spécifiquement la délivrance transdermique. Alors que d'autres composés comme le glutathion et la thioredoxine sont impliqués dans les réactions redox et le maintien de l'équilibre redox cellulaire, le disulfure de peptide transdermique est conçu pour faciliter le passage des agents thérapeutiques à travers la peau, ce qui le rend particulièrement précieux dans les applications d'administration de médicaments .
Propriétés
Formule moléculaire |
C40H64N14O16S2 |
|---|---|
Poids moléculaire |
1061.2 g/mol |
Nom IUPAC |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
FWUYMNWIICKKSQ-PSWNKCGKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


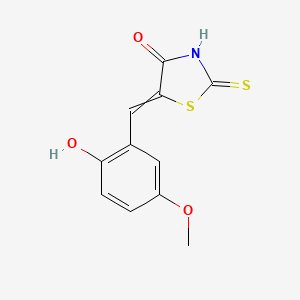
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)

![3-Chloro-2-{[5-(1-{2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-YL]methyl}thiophen-2-YL)ethylidene]hydrazin-1-ylidene}ethyl)thiophen-2-YL]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B12433371.png)
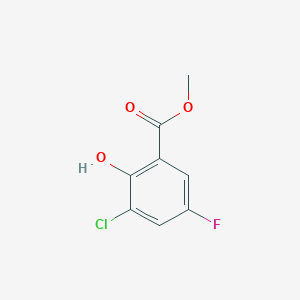
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
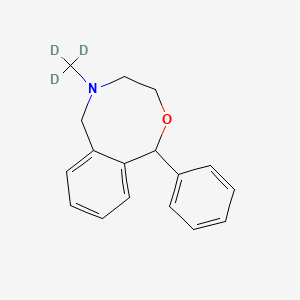

![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)
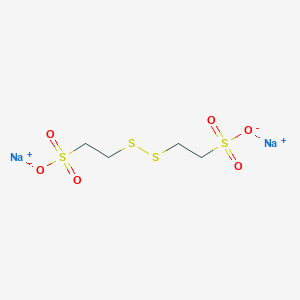
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)
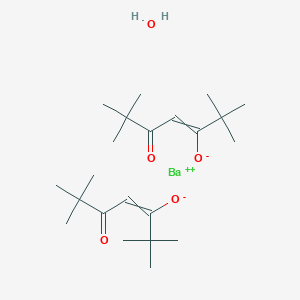
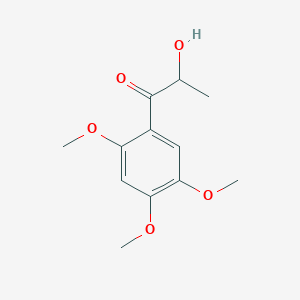
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
